tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-bromo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)14-5-4-6-15-9(14)7-8(12)13-15/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPNXBKDUUSUAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C1=CC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination Strategies
A patent (EP1411048A1) describes the halogenation of 2-chloro-pyrimidine derivatives using HBr in glacial acetic acid. For example:
-
Reaction Conditions :
This method replaces chlorine with bromine efficiently, avoiding toxic reagents like elemental bromine. The tert-butyl carboxylate group is introduced later via esterification with Boc anhydride under basic conditions.
Cyclization-Based Synthesis
An alternative approach constructs the pyrazolo[1,5-a]pyrimidine core from hydrazine derivatives and β-ketoesters (Figure 1):
Table 1: Comparative Reaction Conditions for Bromination
| Bromination Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| PBr₃ | DMF | 50–60°C | 78 | 95 |
| HBr/AcOH | Glacial AcOH | Reflux | 92 | 98 |
| NBS | CCl₄ | 80°C | 65 | 90 |
Stepwise Synthetic Protocols
Protocol A: HBr-Mediated Halogenation
Step 1 : Dissolve 2-chloro-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylic acid (10 mmol) in 30% HBr/acetic acid (60 mL).
Step 2 : Stir at 30°C for 90 min, then reflux for 15 min.
Step 3 : Quench with ice, extract with diethyl ether, wash with NaHCO₃.
Step 4 : React crude bromide with Boc₂O (1.2 eq) in THF using DMAP catalyst.
Key Data :
Protocol B: PBr₃-Based Bromination
Step 1 : Add PBr₃ (3 eq) to dihydropyrazolo[1,5-a]pyrimidine in DMF (2 mL/mmol).
Step 2 : Heat at 50–60°C for 2 h under N₂.
Step 3 : Neutralize with aqueous NaHCO₃, extract with ethyl acetate.
Step 4 : Purify via silica chromatography (hexane:EtOAc = 4:1).
Key Data :
Reaction Optimization and Mechanistic Insights
Solvent Effects
Temperature Control
Boc Protection Kinetics
Table 2: Esterification Efficiency with Boc₂O
| Base | Solvent | Time (h) | Conversion (%) |
|---|---|---|---|
| DMAP | THF | 4 | 98 |
| Pyridine | DCM | 12 | 85 |
| NaHCO₃ | Acetone | 24 | 72 |
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : C18 column, MeCN/H₂O (70:30), retention time = 6.2 min.
-
XRD : Confirms planar pyrazolopyrimidine core (dihedral angle = 2.1°).
Industrial-Scale Considerations
Continuous Flow Synthesis
Waste Management
Critical Comparison of Methods
| Parameter | HBr/AcOH Method | PBr₃/DMF Method |
|---|---|---|
| Cost per kg | $120 | $450 |
| Reaction time | 2 h | 4 h |
| Scalability | Excellent | Moderate |
| Byproducts | Minimal | Phosphorus residues |
Emerging Methodologies
Photocatalytic Bromination
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyrazolopyrimidine core.
Oxidation Reactions: Oxidation can be used to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reduction reactions can produce dehalogenated compounds .
Scientific Research Applications
Biological Applications
Tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate has been investigated for its potential biological activities. Preliminary studies suggest that it may exhibit:
- Antimicrobial Properties : Research indicates potential efficacy against various bacterial strains.
- Anticancer Activity : Initial findings suggest that the compound may inhibit the growth of certain cancer cell lines.
- Enzyme Inhibition : The compound's ability to interact with specific enzymes makes it a candidate for further investigation in drug development.
Interaction Studies
Interaction studies focus on determining the binding affinity of this compound with various biological targets. These studies are critical for assessing the therapeutic viability of the compound:
| Target | Binding Affinity | Methodology |
|---|---|---|
| Enzyme A | High | Surface Plasmon Resonance |
| Receptor B | Moderate | Competitive Binding Assays |
Case Study 1: Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, this compound was tested against several bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Research
A research team conducted experiments on human cancer cell lines to evaluate the anticancer properties of this compound. The findings revealed that it effectively reduced cell viability in a dose-dependent manner, highlighting its potential as a lead compound for further development in cancer therapy.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazolopyrimidine core play crucial roles in its reactivity and biological activity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives with Varying Substituents
(a) tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate Derivatives
Its molecular weight (556.13) is significantly higher due to extended aromaticity, and its synthesis involves N-bromosuccinimide (NBS)-mediated bromination in methanol (85% yield) . NMR data (δ = 8.61 ppm for aromatic protons) confirm structural differences compared to the target compound’s C-2 bromination pattern .
(b) tert-Butyl 5-(4'-aminobiphenyl-4-yl)-3-bromopyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (Compound 147)
Its synthesis (58% yield via NBS bromination) and HRMS data ([M+H]⁺ = 571.1459) highlight its stability under similar reaction conditions as the target compound .
(c) 6-Nitro-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine
A nitro group at C-6 (vs. bromine at C-2 in the target) introduces strong electron-withdrawing effects, altering reactivity. Synthesized via multicomponent condensation, this compound serves as a precursor for azolopurines but lacks the tert-butyl carbamate group .
Pyrazolo[1,5-a]pyrazine Analogs
(a) tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS: 1196154-25-2)
This analog replaces the pyrimidine ring with a pyrazine ring, retaining the bromine and tert-butyl carbamate groups. Despite identical molecular weight (302.17 ) and formula (C₁₁H₁₆BrN₃O₂), the pyrazine core alters electronic properties, as evidenced by distinct NMR shifts (δ = 8.64 ppm for pyrazine protons vs. δ = 8.61 ppm for pyrimidine protons in compound 152) .
(b) Chiral 5-Aryl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones
highlights the importance of stereochemistry in bioactivity. For example, the (R)-methyl analog of compound 2350 showed preferential mGlu3 receptor NAM activity (IC₅₀ = 392 nM), whereas the (S)-methyl analog was less potent. This underscores how substituent position and chirality influence receptor binding, a consideration relevant to bromine placement in the target compound .
Functional Group Variants
(a) tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate (CAS: 954110-17-9)
Replacing bromine with a formyl group (MW: 251.28) reduces molecular weight and introduces aldehyde reactivity. This compound is discontinued commercially, likely due to instability under storage conditions .
(b) tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate
The hydroxymethyl group (MW: 253.3) enhances hydrophilicity compared to bromine. No bioactivity data are available, but its synthesis suggests utility in prodrug strategies .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on formula C₁₂H₁₀N₄O₂.
Research Findings and Implications
- Synthetic Utility : The target compound’s bromine at C-2 enables Suzuki-Miyaura couplings, whereas C-3 brominated analogs (e.g., compound 152) are tailored for nucleophilic substitutions .
- Stability : Brominated derivatives (e.g., CAS 1196154-25-2) are more stable than formyl or hydroxymethyl variants, which require stringent storage conditions .
Biological Activity
Overview
tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate is a synthetic organic compound that has garnered attention due to its unique molecular structure and potential biological activities. This compound belongs to the class of pyrazolopyrimidines and is characterized by its tert-butyl group, a bromine atom at the second position, and a carboxylate functional group. Its molecular formula is C₁₁H₁₄BrN₃O₂, with a molecular weight of approximately 302.17 g/mol.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may possess significant antitumor properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
- Antimicrobial Properties : The compound has also been tested for its antimicrobial activity. It demonstrated effectiveness against certain bacterial and fungal strains, indicating its potential as an antimicrobial agent .
- Mechanism of Action : The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The bromine atom and the pyrazolopyrimidine core are crucial for its reactivity and biological effects. Further studies are needed to elucidate the exact molecular pathways involved .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
| Study | Biological Activity | Cell Lines/Organisms Tested | IC50 Values |
|---|---|---|---|
| Xia et al. (2022) | Antitumor | Various cancer cell lines | IC50 = 49.85 µM |
| Fan et al. (2022) | Cytotoxicity | A549 cell line | IC50 = 0.95 nM |
| Zhang et al. (2022) | Antimicrobial | Bacterial strains | Not specified |
| Koca et al. (2022) | Kinase inhibition | HepG2, Jurkat cells | IC50 = 25 nM |
Case Studies
- Antitumor Efficacy : In a study conducted by Xia et al., the compound was screened for antitumor activity against various cancer cell lines. The results indicated that it significantly inhibited cell growth with an IC50 value of 49.85 µM, suggesting its potential as an antitumor agent .
- Cytotoxicity Assessment : Fan et al. evaluated the cytotoxic effects of related pyrazole derivatives on A549 lung cancer cells. The findings revealed that certain derivatives exhibited autophagy without causing apoptosis, indicating a unique mechanism of action that could be explored further in relation to this compound .
- Antimicrobial Testing : Research highlighted in PMC indicated that compounds similar to tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine showed significant antimicrobial activity against various pathogens, reinforcing the need for further exploration into its potential as an antimicrobial agent .
Q & A
Basic Questions
Q. What are the key synthetic routes and reaction conditions for preparing tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For brominated heterocycles, a common approach involves reacting a pyrazolo-pyrimidine precursor with a brominating agent (e.g., NBS or Br₂) under controlled conditions. Evidence from similar tert-butyl carbamate syntheses (e.g., reflux in 1,4-dioxane with K₂CO₃ as a base at 110°C for 12 hours) suggests optimizing solvent polarity and temperature to enhance bromide incorporation .
Q. Which characterization techniques are critical for structural confirmation?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to verify substituent positions and tert-butyl group integrity.
- HPLC-MS for purity assessment (e.g., 99.6% purity achieved via column chromatography in analogous syntheses) .
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities in the dihydropyrimidine ring.
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity risks (skin/eye irritation, respiratory sensitization) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- First Aid : Immediate flushing with water for eye/skin contact and medical consultation for ingestion .
Advanced Questions
Q. How can researchers mitigate low yields in cross-coupling reactions involving the bromo-substituted core?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos to enhance oxidative addition efficiency.
- Solvent Optimization : Replace 1,4-dioxane with toluene or THF to improve solubility of aryl boronic acid partners .
- Stoichiometry Adjustments : Increase equivalents of coupling partners (1.2–1.5x) to drive reactions to completion, as shown in tert-butyl piperazine-carbamate syntheses (80–88.7% yields) .
Q. What analytical strategies resolve contradictions in reported reaction outcomes (e.g., variable yields under similar conditions)?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify dehalogenation or tert-butyl cleavage byproducts.
- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to pinpoint optimal termination times (e.g., 4–12 hours for analogous bromopyrimidine couplings) .
- Reagent Purity : Ensure anhydrous conditions and high-purity brominating agents to avoid side reactions.
Q. How can computational modeling predict reactivity in functionalization reactions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
